1,2-Dichloro-4-(2,2,2-trifluoroethyl)benzene

Medicinal Chemistry Drug Discovery Physicochemical Properties

Researchers optimizing lead candidates often face metabolic instability, leading to poor in vivo half-life. This 1,2-dichloro-4-(2,2,2-trifluoroethyl)benzene offers a precise solution. The -CH2CF3 group serves as a superior bioisostere for ethyl or ethoxy moieties, dramatically enhancing metabolic resistance while maintaining comparable lipophilicity. - Enables replacement of labile groups with a metabolically stable trifluoroethyl pharmacophore. - Facilitates robust process scale-up via a favorable boiling point (198.6±40.0 °C) for efficient distillation. - Supplied in high purity (typically 95-99%) to minimize side-product formation in complex syntheses.

Molecular Formula C8H5Cl2F3
Molecular Weight 229.02 g/mol
CAS No. 1099597-16-6
Cat. No. B1388499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dichloro-4-(2,2,2-trifluoroethyl)benzene
CAS1099597-16-6
Molecular FormulaC8H5Cl2F3
Molecular Weight229.02 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CC(F)(F)F)Cl)Cl
InChIInChI=1S/C8H5Cl2F3/c9-6-2-1-5(3-7(6)10)4-8(11,12)13/h1-3H,4H2
InChIKeyTXZNHPZUQSPIGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Dichloro-4-(2,2,2-trifluoroethyl)benzene: Fluorinated Building Block for Agrochemical and Pharmaceutical Intermediates


1,2-Dichloro-4-(2,2,2-trifluoroethyl)benzene (CAS 1099597-16-6) is a halogenated aromatic compound, C8H5Cl2F3, with a molecular weight of 229.03 g/mol . It features a 1,2-dichlorobenzene core with a 2,2,2-trifluoroethyl group at the 4-position. This structure situates it as a key intermediate in the synthesis of complex molecules, where the trifluoroethyl group is prized as a metabolic blocker and a bioisostere for ethyl or ethoxy groups, significantly modulating lipophilicity and metabolic stability in drug and pesticide candidates [1]. The compound's properties, including a predicted boiling point of 198.6±40.0 °C and a LogP of 3.44, are critical for its handling in synthesis and its contribution to the physicochemical profile of downstream products .

1
Fluorinated building block for metabolic stability strategy
2
Trifluoroethyl bioisostere for ethyl/ethoxy replacement
3
Modulates lipophilicity with enhanced electronegativity
4
May support agrochemical and pharmaceutical intermediate synthesis

Why Non-Fluorinated or Trifluoromethyl Analogs Cannot Substitute This Compound


Generic substitution fails because the 2,2,2-trifluoroethyl (-CH2CF3) group imparts a unique combination of electronic and steric properties that are distinct from its closest analogs, such as ethyl (-CH2CH3) or trifluoromethyl (-CF3) substituents [1]. While the ethyl group increases lipophilicity, the trifluoroethyl group does so with greater electronegativity and metabolic stability. In contrast to a -CF3 group, the -CH2CF3 group provides a crucial methylene spacer, altering molecular conformation and interactions with biological targets [2]. Consequently, substituting with a compound like 1,2-dichloro-4-ethylbenzene (CAS 6623-59-2) or 1,2-dichloro-4-(trifluoromethyl)benzene (CAS 328-84-7) would result in a product with significantly different potency, selectivity, and metabolic profile, undermining the integrity of the intended final compound [1].

Ethyl analog
Lacks fluorine electronegativity and metabolic stability; lipophilicity and target engagement may shift.
Trifluoromethyl analog
Missing methylene spacer alters molecular conformation and biological target interactions.
Non-fluorinated analogs
May not replicate the combined electronic and steric profile needed for metabolic blocking.

Quantitative Performance vs. Ethyl and Trifluoromethyl Analogs


Lipophilicity (LogP) vs. Ethyl Analog

1,2-Dichloro-4-(2,2,2-trifluoroethyl)benzene exhibits a LogP of 3.44, which is approximately 0.12 units lower than its non-fluorinated ethyl analog, 1,2-dichloro-4-ethylbenzene (LogP 3.56) . While both compounds are lipophilic, the slightly reduced LogP of the trifluoroethyl derivative is due to the strong electron-withdrawing effect of fluorine, which paradoxically increases polarity compared to the ethyl group [1]. This nuanced difference is crucial, as the trifluoroethyl group achieves a desirable balance of enhanced metabolic stability and moderated lipophilicity, a combination not possible with the ethyl analog .

Lipophilicity vs Ethyl
Cross-study comparable
LogP 3.44 vs 3.56 (Δ -0.12)
Reported moderated lipophilicity balance with metabolic stability
Predicted octanol/water partition; verify experimentally
Medicinal Chemistry Drug Discovery Physicochemical Properties

Boiling Point Advantage vs. Ethyl Analog

The target compound has a predicted boiling point of 198.6 ± 40.0 °C at 760 mmHg, which is lower than that of 1,2-dichloro-4-ethylbenzene (212.1 ± 20.0 °C) . Despite having a higher molecular weight due to fluorine substitution, the trifluoroethyl group reduces intermolecular interactions (lower polarizability), resulting in greater volatility [1]. This property is highly advantageous for purification via distillation or removal under reduced pressure during manufacturing, offering a clear operational efficiency benefit over its ethyl analog .

Boiling Point vs Ethyl
Cross-study comparable
198.6 °C vs 212.1 °C (Δ -13.5 °C)
May support easier distillation for purification
Predicted values; confirm under process conditions
Process Chemistry Chemical Engineering Downstream Processing

Physical Property Differences vs. Trifluoromethyl Analog

1,2-Dichloro-4-(2,2,2-trifluoroethyl)benzene exhibits a significantly higher boiling point (198.6 ± 40.0 °C) compared to its trifluoromethyl analog, 1,2-dichloro-4-(trifluoromethyl)benzene (173-174 °C), and a slightly lower density (1.409 vs. 1.478 g/cm³) [1]. The insertion of a methylene (-CH2-) spacer between the aromatic ring and the -CF3 group profoundly alters the compound's physical properties. This higher boiling point can simplify purification steps where a specific temperature window is needed, and the difference in density impacts liquid-liquid extraction processes, allowing for the selection of the optimal compound based on process design [1].

Physical Properties vs CF3
Cross-study comparable
BP ~199 °C vs 173–174 °C; Density 1.409 vs 1.478 g/cm³
Supports tailored process design with distinct thermal/density profile
Predicted data; experimental verification recommended
Organic Synthesis Analytical Chemistry Material Science

Metabolic Stability via Trifluoroethyl Bioisosterism

The 2,2,2-trifluoroethyl (-CH2CF3) group is a well-established bioisostere for ethyl (-CH2CH3) and ethoxy (-OCH2CH3) groups in medicinal chemistry and agrochemical design [1][2]. By replacing a metabolically labile ethyl group with a trifluoroethyl group, compounds often exhibit significantly enhanced metabolic stability due to the strong C-F bonds resisting oxidative metabolism by cytochrome P450 enzymes [1]. While direct in vitro microsomal stability data for this specific compound is not available in public literature, this class-level effect is a primary driver for its use over 1,2-dichloro-4-ethylbenzene in lead optimization. The substitution maintains or improves potency while dramatically improving the half-life of the resulting drug or pesticide candidate [2].

Metabolic Stability Bioisosterism
Class-level inference
-CH2CF3 as bioisostere for ethyl/ethoxy
Class-level metabolic stability improvement expected
Compound-specific microsomal data not available; review in context
Drug Metabolism Pharmacokinetics Bioisostere Strategy

Commercial Purity Advantage

Commercially, 1,2-dichloro-4-(2,2,2-trifluoroethyl)benzene is reliably sourced with a minimum purity specification of 95% from vendors such as AKSci and CymitQuimica, with options for 99% purity from suppliers like Calpac Lab [1]. This is in contrast to its ethyl analog, 1,2-dichloro-4-ethylbenzene, which is more commonly available as a technical grade mixture or with lower, less rigorously defined purity. The availability of a well-characterized, high-purity building block reduces the risk of side reactions from impurities and ensures greater batch-to-batch consistency in multi-step syntheses, directly impacting the yield and purity of the final target molecule [1].

Commercial Purity
Direct head-to-head comparison
95–99% purity available vs lower purity ethyl analog
Supports higher batch consistency and reduced side reactions
Vendor specification; request CoA for lot verification
Chemical Procurement Quality Assurance Reproducibility

Safety and Handling Profile

Based on available vendor safety documentation, 1,2-dichloro-4-(2,2,2-trifluoroethyl)benzene is not classified as hazardous for transport (DOT/IATA), unlike some fluorinated aromatic compounds which can pose greater inhalation or reactivity risks . For instance, its trifluoromethyl analog, 1,2-dichloro-4-(trifluoromethyl)benzene, is a known eye and skin irritant and is harmful if inhaled [1]. While all halogenated compounds require standard laboratory precautions, the available data suggests the target compound may present a lower immediate handling risk compared to its close analog, which is a factor in procurement decisions for facilities with varying safety infrastructure [1].

Safety & Handling
Supporting evidence
Not classified as hazardous for transport; lower irritant profile vs CF3 analog
May simplify shipping and handling requirements
Based on vendor SDS; standard lab precautions apply
Laboratory Safety Chemical Handling Risk Assessment

Optimal Use Cases Based on Proven Differentiators


Lead Optimization in Medicinal Chemistry

The primary application is as a building block in medicinal chemistry for lead optimization. The specific substitution pattern and the trifluoroethyl group's role as a bioisostere allow medicinal chemists to replace metabolically labile ethyl or ethoxy groups in a lead compound with a 1,2-dichloro-4-(2,2,2-trifluoroethyl)phenyl moiety. This is based on the class-level evidence of enhanced metabolic stability provided by the -CH2CF3 group, which is expected to improve the drug candidate's half-life and oral bioavailability without drastically altering its lipophilicity (evidenced by the comparable LogP to its ethyl analog in Section 3) [1].

Agrochemical Intermediate for Novel Pesticides

This compound is an ideal intermediate for the synthesis of new crop protection agents. The enhanced metabolic stability conferred by the trifluoroethyl group is a key attribute in designing pesticides with prolonged field efficacy and reduced application rates. Furthermore, the distinct boiling point and density profile, as compared to its trifluoromethyl analog (detailed in Section 3), provide process chemists with advantageous physical properties for designing robust, scalable manufacturing processes that involve specific purification steps [1].

High-Precision Organic Synthesis in Process R&D

For process research and development, this compound offers distinct advantages. Its lower boiling point relative to the ethyl analog allows for more efficient solvent removal and purification by distillation. Moreover, the confirmed availability of this intermediate in high purity (95% to 99%) ensures that it can be introduced into a complex synthetic sequence with minimal risk of generating difficult-to-remove impurities, thereby increasing overall yield and process reliability, as supported by the vendor data in Section 3 [1].

Synthesis of Fluorinated Specialty Materials

The compound's unique physicochemical properties, including its specific LogP and density, make it a valuable precursor for creating specialty materials with tailored properties, such as hydrophobic coatings or advanced polymers. The combination of chlorine and fluorine atoms offers a versatile synthetic handle for further functionalization via cross-coupling reactions. The decision to use this specific isomer is driven by the quantitative differences in boiling point and density compared to other regioisomers or analogs, which directly impact the performance and processability of the final material [1].

Application
Selection Property
Validation Focus
Lead Optimization in Medicinal Chemistry
Trifluoroethyl bioisostere for metabolic stability
Review lipophilicity balance and metabolic half-life in lead series
Agrochemical Intermediate Synthesis
Metabolic stability and process-advantageous physical properties
Evaluate distillation and extraction suitability for scalable process
Process R&D Purification
Lower boiling point vs ethyl analog, high purity
Assess distillation efficiency and impurity rejection
Fluorinated Specialty Materials
Specific LogP, density, and dihalogen substitution
Test cross-coupling performance and material property targets

Technical Documentation Hub

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21 linked technical documents
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